1-(1-Hydroxybutan-2-yl)-3-phenylurea
Description
Structure
3D Structure
Properties
CAS No. |
87919-29-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-2-9(8-14)12-11(15)13-10-6-4-3-5-7-10/h3-7,9,14H,2,8H2,1H3,(H2,12,13,15) |
InChI Key |
NACKZCSHWLBRRI-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CC=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Hydroxybutan 2 Yl 3 Phenylurea and Structural Analogues
Strategic Retrosynthesis and Precursor Design for 1-(1-Hydroxybutan-2-yl)-3-phenylurea
A logical retrosynthetic analysis of this compound identifies the urea (B33335) bond as the key disconnection point. This bond is most commonly formed through the reaction of an amine with an isocyanate. Therefore, the target molecule can be disconnected into two primary precursors: a substituted phenylurea moiety, represented by phenyl isocyanate, and a functionalized butylamine, specifically 1-hydroxybutan-2-ylamine. This approach allows for a convergent synthesis, where the two key fragments are prepared separately and then combined in a final step.
Synthesis of Substituted Phenylurea Moieties
Another phosgene-free approach to phenyl isocyanates involves the Curtius, Hofmann, or Lossen rearrangement of the corresponding carboxylic acid derivatives. For instance, the Curtius rearrangement of a benzoyl azide, derived from the corresponding benzoic acid, yields the phenyl isocyanate.
Furthermore, substituted phenylureas can be synthesized directly from anilines and urea. This reaction is typically carried out by heating the aniline (B41778) and urea, often in the presence of an acid catalyst. This method is particularly useful for the synthesis of simple phenylureas.
| Precursor | Reagent | Product | Notes |
| Aniline | Phosgene (B1210022) or Triphosgene (B27547) | Phenyl isocyanate | Standard method for isocyanate synthesis. |
| Benzoyl azide | Heat | Phenyl isocyanate | Curtius rearrangement. |
| Aniline | Urea | Phenylurea | Direct synthesis of the urea. |
Preparation of Functionalized Butylamine Precursors (e.g., 1-hydroxybutan-2-ylamine)
The synthesis of the chiral amino alcohol precursor, 1-hydroxybutan-2-ylamine, is a crucial step that introduces a key structural feature into the final molecule. A highly effective method for the preparation of this and similar amino alcohols is the reductive amination of the corresponding α-hydroxy ketone, in this case, 1-hydroxybutan-2-one (B1215904).
Reductive amination involves the reaction of a carbonyl compound with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This one-pot reaction can be achieved using various reducing agents and catalytic systems. For the synthesis of chiral amines, stereoselective methods are often employed.
Biocatalytic reductive amination using amine dehydrogenases (AmDHs) offers a green and highly enantioselective route to chiral amino alcohols. For example, engineered AmDHs have been successfully used for the asymmetric reductive amination of 1-hydroxybutan-2-one to produce (S)-1-hydroxybutan-2-ylamine with high conversion and excellent enantiomeric excess.
Chemical methods for reductive amination are also widely used. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation over metal catalysts such as nickel, palladium, or platinum. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product | Yield |
| 1-Hydroxybutan-2-one | Ammonia | Engineered Amine Dehydrogenase | (S)-1-hydroxybutan-2-ylamine | >99% conversion, >99% ee |
| 1-Hydroxy-2-propanone | Ammonia/H2 | Nickel catalyst | 1-Amino-2-propanol | ~45% selectivity |
Formation of the Urea Linkage: Reaction Optimization and Efficiency
The formation of the urea linkage is the final and pivotal step in the synthesis of this compound. The efficiency of this reaction is dependent on the chosen methodology and the optimization of reaction parameters.
Direct Amine-Isocyanate Condensation
The most direct and widely used method for the synthesis of unsymmetrical ureas is the condensation of an amine with an isocyanate. nih.gov This reaction is typically fast, high-yielding, and proceeds under mild conditions. The reaction of 1-hydroxybutan-2-ylamine with phenyl isocyanate in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF), at room temperature generally affords the desired this compound in good yield. nih.gov
Optimization of this reaction involves screening of solvents and temperature. While the reaction often proceeds well at room temperature, gentle heating may be required for less reactive substrates. The stoichiometry of the reactants is also important, with a slight excess of one reagent sometimes used to ensure complete conversion of the other. The absence of a catalyst is a key advantage of this method, simplifying the purification process.
| Amine | Isocyanate | Solvent | Temperature | Yield |
| 1-hydroxybutan-2-ylamine | Phenyl isocyanate | THF | Room Temperature | High |
| Benzylamine | Phenyl isocyanate | DCM | Room Temperature | High |
| Aniline | Benzyl isocyanate | DMF | Room Temperature | High |
Phosgene/Phosgene-Equivalent Mediated Approaches
While direct amine-isocyanate condensation is preferred when the isocyanate is readily available, in some cases, the urea linkage is formed using phosgene or its safer equivalents. In this approach, an amine is first reacted with phosgene or a phosgene equivalent to generate a carbamoyl (B1232498) chloride or a reactive intermediate, which then reacts with a second amine to form the unsymmetrical urea.
Triphosgene is a common laboratory-scale substitute for phosgene. The reaction of an amine with triphosgene in the presence of a base, such as triethylamine, generates an in-situ isocyanate which can then react with a second amine. Another widely used phosgene equivalent is 1,1'-carbonyldiimidazole (B1668759) (CDI). CDI reacts with an amine to form an activated carbamoyl-imidazole intermediate, which readily reacts with a second amine to afford the urea. This method is particularly useful as it avoids the use of highly toxic reagents and the byproducts are easily removed.
Transamidation and Other Coupling Strategies
Transamidation offers an alternative route to unsymmetrical ureas, particularly when isocyanates are not readily accessible. This method involves the reaction of urea or a substituted urea with an amine, resulting in the displacement of ammonia or an amine to form a new urea. The reaction of urea with an amine to produce a monosubstituted urea typically requires high temperatures. However, the reaction can be driven to completion by removing the ammonia byproduct. For the synthesis of unsymmetrical ureas, a monosubstituted urea can be reacted with a different amine.
Other coupling strategies for urea formation include the use of carbon dioxide as a C1 source. In some methods, amines are reacted with carbon dioxide to form carbamic acids, which are then dehydrated in situ to generate isocyanates that can be trapped by another amine. This approach is considered a greener alternative to the use of phosgene.
Stereocontrolled Synthesis of Chiral Centers in this compound
The core of synthesizing chiral this compound lies in the controlled formation of the stereocenter at the second carbon of the butane (B89635) chain. This is typically achieved through asymmetric synthesis, which employs various techniques to induce chirality.
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of this compound, the key chiral precursor is 2-amino-1-butanol. The synthesis of this precursor in an enantiomerically pure form is a critical step.
Chiral 1,2-amino alcohols are valuable building blocks in organic synthesis and can be prepared using various catalytic methods. nih.gov Asymmetric reduction of α-hydroxy ketones or the reductive amination of corresponding carbonyl compounds are common strategies. researchgate.net For instance, chiral catalysts, often derived from transition metals complexed with chiral ligands, can facilitate the enantioselective reduction of a ketone precursor to the corresponding chiral alcohol. ru.nl Similarly, chiral aldehyde catalysis, utilizing catalysts like those derived from BINOL, has been shown to be effective in the asymmetric α-functionalization of amino acid esters, a related transformation. nih.govfrontiersin.org
Table 1: Examples of Asymmetric Catalytic Methods for Chiral Precursor Synthesis
| Precursor Type | Catalytic Method | Catalyst Type | Key Features |
|---|---|---|---|
| Chiral Alcohols | Asymmetric Reduction | Chiral Oxazaborolidines | Catalytic reduction of ketones to alcohols. |
| Chiral Amines | Asymmetric Reductive Amination | Imine Reductases (IREDs) | Enzymatic approach with high stereoselectivity. researchgate.net |
Once the chiral 2-amino-1-butanol is obtained, it can be reacted with phenyl isocyanate to yield the final product, this compound, with the desired stereochemistry.
An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the formation of the chiral center. After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. wikipedia.orgnih.gov
Another classical method for obtaining enantiomerically pure compounds is chiral resolution. This process involves the separation of a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. libretexts.org A common approach is to react the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like crystallization or chromatography. libretexts.orglibretexts.org
For resolving a racemic mixture of 2-amino-1-butanol, a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid could be used. libretexts.org The reaction would form two diastereomeric salts, which could then be separated. Subsequent treatment of the separated salts would regenerate the individual enantiomers of 2-amino-1-butanol.
Table 2: Common Chiral Resolving Agents
| Resolving Agent Type | Examples | Used to Resolve |
|---|---|---|
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid | Racemic Bases (e.g., amines) libretexts.org |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The purification and isolation of synthetic intermediates and the final urea compound are critical for obtaining a product of high purity. Common techniques include crystallization, chromatography, and extraction.
Crystallization is a widely used method for purifying solid compounds. For ureas, which are often crystalline solids, this can be a very effective technique. researchgate.net The choice of solvent is crucial for successful crystallization. Urea and its derivatives can be crystallized from solvents like water, ethanol (B145695), or methanol. researchgate.net In some cases, a mixture of solvents is used to achieve optimal solubility and crystal formation. For instance, adding ethanol to a concentrated aqueous solution of urea can induce crystallization. researchgate.net
Chromatographic techniques, such as column chromatography, are also extensively used for purification. This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through it. While effective, it can be less practical for large-scale synthesis compared to crystallization.
For the final product, simple filtration and washing can sometimes be sufficient if the urea derivative precipitates out of the reaction mixture with high purity. rsc.orgrsc.org This is particularly true in aqueous reaction media where the product may be insoluble. rsc.orgrsc.org
Impurities in urea synthesis can include unreacted starting materials and byproducts such as biuret, which can form at elevated temperatures. google.com Specific purification methods, such as washing the solid urea with an aqueous urea solution, can be employed to remove such impurities. google.com Ion exchange resins can also be used to remove ionic impurities from urea solutions. google.com
Green Chemistry Principles in the Synthesis of Urea Derivatives
The application of green chemistry principles to the synthesis of urea derivatives is an area of growing importance, aiming to develop more environmentally friendly and sustainable processes. rsc.org The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org
One of the key principles is the use of less hazardous chemical syntheses. acs.org Traditional methods for urea synthesis often involve toxic reagents like phosgene or isocyanates. rsc.orgacs.orgnih.gov Greener alternatives focus on using safer starting materials. nih.gov For example, the reaction of amines with carbon dioxide (CO2), a renewable and non-toxic C1 resource, is a promising green route to ureas. researchgate.netrsc.org This approach not only avoids hazardous reagents but also utilizes a greenhouse gas. researchgate.net
The use of safer solvents is another important aspect of green chemistry. acs.org Many organic solvents are volatile and can have negative environmental and health impacts. Water is an ideal green solvent, and methods for synthesizing N-substituted ureas in water have been developed. rsc.orgrsc.org These methods are often simple, efficient, and avoid the need for organic co-solvents. rsc.orgrsc.org In some cases, urea synthesis can be carried out without any solvent at all. rsc.org
Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another core principle. acs.org Reactions with high atom economy generate less waste. The direct synthesis of ureas from amines and CO2 can be highly atom-economical. researchgate.net
Other green chemistry principles relevant to urea synthesis include designing for energy efficiency by conducting reactions at ambient temperature and pressure, and reducing the use of derivatives and protecting groups. acs.org
Table 3: Application of Green Chemistry Principles to Urea Synthesis
| Green Chemistry Principle | Application in Urea Synthesis |
|---|---|
| Prevention of Waste | Designing reactions with high yields and atom economy. acs.org |
| Atom Economy | Utilizing reactions like the direct carbonylation of amines with CO2. acs.org |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with safer alternatives such as CO2 or carbonates. nih.gov |
| Safer Solvents and Auxiliaries | Using water as a solvent or performing reactions under solvent-free conditions. rsc.orgrsc.org |
By incorporating these principles, the synthesis of this compound and other urea derivatives can be made more sustainable and environmentally responsible.
Comprehensive Spectroscopic Data for this compound Not Available in Public Scientific Literature
Following a thorough and targeted search of scientific databases and literature, it has been determined that the detailed experimental spectroscopic data required for a comprehensive structural and spectroscopic analysis of the chemical compound this compound is not publicly available. While the compound is listed in chemical databases such as PubChem, these entries lack associated published research containing the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data necessary to fulfill the requested article structure.
The user's request specified a detailed article including 1D and 2D NMR chemical shift assignments, vibrational band assignments from IR and Raman spectroscopy, and mass spectrometry fragmentation patterns. Generating such an article with scientifically accurate, detailed research findings and data tables is not possible without access to primary experimental data from peer-reviewed sources.
Creating hypothetical data based on the compound's structure would constitute a fabrication and would not meet the standards of scientific accuracy. The fundamental principles of scientific reporting require that such analyses be based on verifiable, experimental results.
Therefore, the article focusing solely on the comprehensive structural characterization and spectroscopic analysis of this compound, as per the detailed outline provided, cannot be generated at this time due to the absence of the necessary source material in the public domain.
Comprehensive Structural Characterization and Spectroscopic Analysis of 1 1 Hydroxybutan 2 Yl 3 Phenylurea
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound, which for 1-(1-Hydroxybutan-2-yl)-3-phenylurea is C₁₁H₁₆N₂O₂. This technique is distinguished from standard mass spectrometry by its ability to resolve small mass differences, thereby enabling the unambiguous identification of a compound's elemental makeup.
In a typical HRMS analysis of this compound, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured with high precision. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The analysis would likely reveal the protonated molecule, [M+H]⁺, as well as other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺.
Predicted HRMS Data for C₁₁H₁₆N₂O₂
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 209.12847 |
| [M+Na]⁺ | 231.11041 |
| [M+K]⁺ | 247.08435 |
| [M+NH₄]⁺ | 226.15501 |
| [M-H]⁻ | 207.11391 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This powerful technique would provide precise information on the bond lengths, bond angles, and torsion angles of this compound, revealing its exact molecular conformation in the solid state. Furthermore, it would elucidate how the individual molecules pack together to form the crystal lattice.
For a molecule like this compound, which contains a flexible butyl chain, X-ray crystallography would reveal the preferred conformation of this chain in the crystalline form. It would also show the spatial relationship between the phenyl ring and the urea (B33335) moiety. However, it is important to note that no publicly available crystal structure determination for this compound has been identified. The following subsections describe the specific information that such a study would provide.
The structure of this compound contains several hydrogen bond donors (the hydroxyl group and the N-H groups of the urea moiety) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). X-ray crystallography would precisely map the network of hydrogen bonds within the crystal. This includes intramolecular hydrogen bonds, which may occur between the hydroxyl group and the urea moiety, influencing the molecule's conformation.
Crucially, this analysis would also detail the intermolecular hydrogen bonds that dictate how the molecules assemble in the crystal lattice. Urea derivatives are well-known for forming robust hydrogen-bonded structures, often leading to chains, sheets, or more complex three-dimensional networks. nih.gov The specific hydrogen bonding patterns are fundamental to understanding the physical properties of the solid material, such as its melting point and solubility.
A single-crystal X-ray diffraction experiment would determine the unit cell of the crystal, which is the basic repeating unit of the crystal lattice. The dimensions of the unit cell are described by the lattice parameters: the lengths of the cell edges (a, b, and c) and the angles between them (α, β, and γ). These parameters, along with the symmetry of the crystal, define the space group.
The space group provides a concise description of the symmetry operations (such as rotations, reflections, and inversions) that characterize the arrangement of molecules in the crystal. For chiral molecules like this compound, crystallization of a single enantiomer would be expected to occur in one of the 65 chiral space groups. The determination of the precise lattice parameters and space group is a fundamental output of a crystallographic study.
Hypothetical Crystal Data Table
| Parameter | Description | Value |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Data not available |
| Space Group | e.g., P2₁, P2₁2₁2₁ | Data not available |
| a (Å) | Unit cell edge length | Data not available |
| b (Å) | Unit cell edge length | Data not available |
| c (Å) | Unit cell edge length | Data not available |
| α (°) | Unit cell angle | Data not available |
| β (°) | Unit cell angle | Data not available |
| γ (°) | Unit cell angle | Data not available |
| Volume (ų) | Unit cell volume | Data not available |
| Z | Number of molecules per unit cell | Data not available |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity
The presence of a stereocenter at the second carbon of the butanyl group means that this compound is a chiral molecule and can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for studying these enantiomers and for determining the enantiomeric purity of a sample. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the stereochemistry of a molecule and can be used to identify the enantiomer present and to determine its concentration.
Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The sign and magnitude of the CD signal are characteristic of a particular enantiomer and can be used to determine the enantiomeric excess (ee) of a sample.
For this compound, a CD analysis would be a powerful tool for quality control, ensuring the enantiomeric purity of a synthesized batch. A calibration curve would typically be generated by measuring the CD response of samples with known enantiomeric compositions. The CD signal of an unknown sample could then be used to determine its enantiomeric excess. While these techniques are standard for the analysis of chiral compounds, specific ORD or CD data for this compound are not available in the scientific literature.
Advanced Computational Chemistry and Molecular Modeling of 1 1 Hydroxybutan 2 Yl 3 Phenylurea
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule from first principles. idosr.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties. idosr.orgnih.gov
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. idosr.org A DFT study on 1-(1-Hydroxybutan-2-yl)-3-phenylurea would calculate its ground state properties, such as the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic energy. Such calculations would provide a foundational understanding of the molecule's stability and preferred three-dimensional shape.
Ab Initio Methods (Hartree-Fock, Coupled-Cluster) for High Accuracy
For higher accuracy, particularly for electronic properties, ab initio methods like Hartree-Fock (HF) or more advanced techniques such as Coupled-Cluster (CC) theory could be employed. nih.govresearchgate.net These methods are computationally more intensive than DFT but can provide more precise values for energies and electronic distribution, serving as a benchmark for other computational techniques. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.net From these energies, various reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index would be calculated to predict how this compound might behave in chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis for Receptor Interactions
A Molecular Electrostatic Potential (MEP) surface map would illustrate the charge distribution across the this compound molecule. This analysis is vital for predicting how the molecule would interact with biological receptors or other molecules. The MEP map identifies electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, prone to nucleophilic attack. This information is critical for understanding potential hydrogen bonding sites and non-covalent interactions essential for biological activity.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the large-scale conformational behavior of molecules over time.
Conformational Ensemble Generation and Conformational Landscape Mapping
While the theoretical frameworks for these analyses are well-established, the specific application to this compound and the resulting data are not yet available in the scientific literature. Such a study would represent a valuable contribution to the understanding of this specific chemical compound.
Ligand-Protein Docking and Scoring for Predicted Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying potential biological targets for a compound and elucidating the molecular basis of its activity. For this compound, docking studies can be employed to screen a wide range of proteins and identify those with which it is most likely to interact.
The process begins with the generation of a three-dimensional structure of this compound, which is then computationally "docked" into the binding sites of various target proteins. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These scoring functions consider factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.
While specific biological targets for this compound have not been extensively reported, studies on analogous urea (B33335) derivatives have demonstrated their potential to inhibit various enzymes. For instance, certain urea derivatives have been shown to act as inhibitors of Escherichia coli PDHc-E1, where the urea moiety forms crucial hydrogen bonds with amino acid residues like Glu522. nih.gov Similarly, other urea compounds have shown inhibitory activity against urease, a key enzyme in several pathological conditions. ekb.eg Molecular docking studies of these derivatives have revealed that the urea group often plays a pivotal role in anchoring the ligand within the active site through a network of hydrogen bonds. nih.govekb.eg
A hypothetical docking study of this compound against a potential target enzyme would likely reveal key interactions involving the urea and hydroxyl groups. The table below illustrates potential hydrogen bond interactions that could be predicted from such a study.
| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |
| Urea (-NH-CO-NH-) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor/Acceptor |
| Hydroxyl (-OH) | Aspartate, Glutamate, Serine, Threonine, Histidine | Hydrogen Bond Donor/Acceptor |
| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
It is important to note that the predictions from docking studies are theoretical and require experimental validation to confirm the biological activity.
Solvent Effects and Hydration Shell Analysis
The biological environment is aqueous, and the interaction of a ligand with its protein target is significantly influenced by the surrounding water molecules. Solvent effects and hydration shell analysis are therefore crucial for a comprehensive understanding of ligand binding. nih.gov The hydration shell, or the layer of water molecules immediately surrounding a solute, can play a critical role in mediating or hindering the binding process. wikipedia.org
For this compound, the polar urea and hydroxyl groups are expected to form strong hydrogen bonds with water molecules, creating a structured hydration shell. Computational methods, such as molecular dynamics (MD) simulations, can be used to model the behavior of these water molecules and analyze their impact on the compound's conformation and interactions. nih.gov
Analysis of the hydration shell can reveal:
Bridging Water Molecules: Water molecules that form hydrogen bonds with both the ligand and the protein, thereby stabilizing the complex.
Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to the solvent, which affects its solubility and bioavailability.
The dynamics of water in the hydration shell around a protein have been shown to be distinct from bulk water, and understanding these differences is key to predicting binding affinity. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool for predicting the activity of newly designed analogs and for understanding the structural features that are most important for their biological effects.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical representations of the chemical and physical properties of the molecules. scribd.com A wide variety of descriptors can be calculated, falling into several categories:
| Descriptor Category | Description | Examples |
| 1D Descriptors | Based on the molecular formula | Molecular Weight, Atom Count |
| 2D Descriptors | Based on the 2D molecular structure | Topological Indices, Connectivity Indices |
| 3D Descriptors | Based on the 3D molecular conformation | Molecular Surface Area, Molecular Volume |
| Physicochemical Descriptors | Related to physical and chemical properties | LogP (lipophilicity), Polar Surface Area (PSA) |
| Electronic Descriptors | Related to the electronic structure | Dipole Moment, HOMO/LUMO energies |
Once a large number of descriptors have been calculated, a crucial step is to select a subset of the most relevant ones. This is important to avoid overfitting the model and to create a model that is both predictive and interpretable. Various statistical methods, such as correlation analysis and feature selection algorithms, are used for this purpose. mdpi.com
With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Several statistical and machine learning methods can be used for model development, including: nih.gov
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.
Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the structure of the human brain.
After a model is developed, it must be rigorously validated to ensure its predictive power and robustness. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on new data). Key validation metrics include the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE). A statistically robust and predictive QSAR model can then be used to guide the synthesis of new derivatives of this compound with improved biological activity.
Despite a thorough search for scientific literature, no research articles or data could be found specifically detailing the mechanistic exploration of the biological activities of this compound. The requested information regarding its in vitro assessment of biological potency and selectivity, elucidation of molecular targets and binding mechanisms, and its cellular pathway modulation and downstream effects is not available in the public domain.
Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the outlined sections and subsections as requested. The enzyme inhibition assays (IDO1, TDO, Urease), cell-based functional assays, receptor binding studies, protein-ligand interaction mapping, and analysis of cellular pathway modulation are all contingent on the existence of primary research focused on this specific compound.
Further research on analogues of this compound could potentially offer insights into its expected biological activities, but a direct analysis of the specified compound is absent from current scientific literature. Therefore, the generation of an article strictly adhering to the provided outline and focusing solely on this compound cannot be fulfilled at this time. There are no data tables or detailed research findings to report for this particular chemical entity.
Mechanistic Exploration of Biological Activities for 1 1 Hydroxybutan 2 Yl 3 Phenylurea and Analogues
Cellular Pathway Modulation and Downstream Effects
Gene Expression Profiling and Proteomics Analysis
The precise impact of 1-(1-Hydroxybutan-2-yl)-3-phenylurea on global gene expression and protein profiles has not been extensively detailed in publicly available research. However, the methodologies of gene expression profiling and proteomics are crucial tools for elucidating the mechanisms of action for novel chemical compounds. nih.gov These techniques allow for a broad, unbiased view of the cellular response to a xenobiotic, revealing which biological pathways are perturbed. nih.gov
Gene expression analysis, often conducted via microarray or RNA-sequencing, can identify chemical-specific transcriptional profiles. nih.gov For instance, studies on various endocrine-acting drugs have used hypothalamus region-specific microarray analyses in neonatal rats to identify genes linked to the disruption of brain sexual differentiation. nih.gov Such an approach for phenylurea compounds could reveal alterations in genes related to metabolic enzymes, stress response proteins, cell cycle regulators, and signaling molecules, thereby providing clues to their therapeutic or toxicological mechanisms.
Proteomics, the large-scale study of proteins, complements genomics by providing a more direct measure of cellular function. Changes in protein expression, post-translational modifications, and protein-protein interactions following exposure to a phenylurea derivative could be assessed. This level of analysis is essential for understanding the ultimate functional consequences of the transcriptional changes observed in gene expression studies. researchgate.net
Intracellular Signaling Cascade Investigations
Phenylurea derivatives are known to interact with various components of intracellular signaling cascades. The specific pathways modulated can depend heavily on the structural characteristics of the analogue .
One notable mechanism involves the G-protein coupled receptors (GPCRs). For example, certain trisubstituted phenylurea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor. nih.gov In cellular assays using cells transfected with the human NPY5 receptor, these analogues were shown to inhibit forskolin-induced cyclic AMP (cAMP) accumulation, confirming their antagonistic activity and their role in modulating this key second messenger pathway. nih.gov
Furthermore, some phenylurea and thiourea (B124793) derivatives have been investigated for their effects on the central nervous system (CNS). itmedicalteam.pl The mechanism for CNS depression observed with some analogues is hypothesized to involve action on the GABA receptor, a critical inhibitory neurotransmitter receptor in the brain. itmedicalteam.pl The interaction with this receptor complex can lead to downstream effects on ion channel function and neuronal excitability.
Impact on DNA Synthesis and Repair Mechanisms
While direct studies on this compound are limited, the impact of related urea-containing compounds on DNA processes provides mechanistic insights. Hydroxyurea (B1673989), a structurally simpler urea (B33335) derivative, is well-known for its effects on DNA synthesis and repair.
Hydroxyurea is recognized as an inhibitor of ribonucleotide reductase, an enzyme essential for producing deoxyribonucleotides, the building blocks of DNA. This inhibition directly curtails DNA synthesis. Furthermore, hydroxyurea has been shown to interfere with DNA repair mechanisms. nih.gov In studies using ultraviolet-irradiated human skin fibroblasts, 10 mM hydroxyurea caused significant inhibition (65-70%) of excision repair. nih.gov This demonstrates that urea-based compounds have the potential to disrupt the cellular machinery responsible for maintaining genomic integrity. The inhibition of one step in the DNA repair process can subsequently affect other steps in the pathway. nih.gov
Structure-Mechanism Relationships for Diverse Bioactivities
The chemical structure of phenylurea analogues is intrinsically linked to their biological function. Modifications to the phenyl ring, the urea linkage, and associated side chains can drastically alter their activity, leading to insecticidal, antihyperglycemic, or CNS effects.
Insecticidal Activity: Benzoylphenylureas (BPUs) are a prominent class of phenylurea-based insecticides. mdpi.comjeb.co.in Their primary mechanism of action is the inhibition of chitin (B13524) synthesis in insect larvae. jeb.co.innih.gov Chitin is a vital component of the insect exoskeleton, and its disruption prevents proper molting, leading to larval death. jeb.co.in The N-benzoyl-N'-phenyl urea moiety is the core structure for this activity. jeb.co.in Some BPUs, such as diflubenzuron, are thought to act on the sulfonylurea receptor (SUR), which is part of an ATP-binding cassette (ABC) transporter protein complex involved in physiological functions. nih.gov The affinity for this receptor can correlate with insecticidal potency. nih.gov
Interactive Table: Insecticidal Activity of Phenylurea Analogues Below is a summary of findings on the insecticidal activity of various phenylurea derivatives against common agricultural pests.
| Compound Class | Target Pest(s) | Mechanism of Action | Reference(s) |
| Benzoylphenylureas (BPUs) | Spodoptera exigua, Plutella xylostella, Helicoverpa armigera | Chitin Synthesis Inhibition | nih.gov, mdpi.com, nih.gov |
| NK-17 (A novel BPU) | Spodoptera exigua, Plutella xylostella, Mythimna separata | Chitin Synthesis Inhibition, binds to Sulfonylurea Receptor (SUR) | nih.gov |
| Various Novel Phenylureas | Spodoptera exigua, Helicoverpa armigera, Pieris rapae | Strong general insecticidal activity | mdpi.com, nih.gov |
Antihyperglycemic Effects: Certain phenylurea derivatives have shown potential as antihyperglycemic agents. iglobaljournal.com Their mechanism is often compared to that of sulfonylureas, a major class of anti-diabetic drugs. These compounds are thought to stimulate insulin (B600854) secretion from pancreatic β-cells. iglobaljournal.comnih.gov The proposed mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane. nih.gov This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin exocytosis. Some research also suggests that sulfonylureas may act on KATP channels localized to insulin granules, contributing to sustained second-phase insulin secretion. nih.gov
CNS Effects: The ability of phenylurea derivatives to exert effects on the CNS is largely dependent on their capacity to cross the blood-brain barrier (BBB). benthamdirect.comresearchgate.net Physicochemical properties, particularly lipophilicity (often estimated by Log P), are key determinants. benthamdirect.comresearchgate.net Structure-activity relationship studies have shown that substitutions on the phenyl ring can modulate CNS activity. For instance, derivatives containing a chloro group have been found to possess moderate skeletal muscle relaxant activity. benthamdirect.comresearchgate.net The mechanism for CNS depression in some analogues is linked to the GABA receptor, where substitutions at the para-position of the phenyl ring appear more active than those at the ortho-position, likely due to reduced steric hindrance. itmedicalteam.pl
Radical Scavenging and Antioxidant Activity Mechanisms
Phenylurea and, particularly, their thiourea analogues have been evaluated for their antioxidant potential. itmedicalteam.plhueuni.edu.vn The mechanism by which these compounds scavenge free radicals is crucial to their antioxidant capacity. Theoretical and experimental studies suggest that the primary mechanism is likely Hydrogen Atom Transfer (HAT). hueuni.edu.vnnih.gov
Interactive Table: Antioxidant Mechanisms of Phenylurea Analogues This table outlines the proposed mechanisms for the antioxidant activity of urea and thiourea derivatives.
| Compound Type | Proposed Mechanism(s) | Key Factor(s) | Reference(s) |
| Thiourea Derivatives | Hydrogen Atom Transfer (HAT) | N-H Bond Dissociation Energy (BDE) | hueuni.edu.vn |
| General Antioxidants | HAT, Single Electron Transfer followed by Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET) | Molecular structure, solvent environment | nih.gov |
| Phenyl Urea/Thiourea | Free radical scavenging (evaluated by DPPH assay) | Substitution pattern on the phenyl ring | itmedicalteam.pl |
Nitric Oxide (NO) Production and Radical Formation
Direct evidence linking this compound to nitric oxide (NO) production is scarce. However, studies on hydroxyurea provide a model for how urea-based compounds can be metabolized to produce NO. nih.govnih.gov In vivo, patients taking hydroxyurea show increased levels of iron nitrosyl hemoglobin, nitrite, and nitrate, which are all markers of NO production. nih.gov
The chemical oxidation of hydroxyurea can produce both nitric oxide (a free radical) and nitroxyl. nih.gov This process can be mediated by biological oxidants, including various iron and copper-containing enzymes and proteins. nih.gov While NO plays vital roles in physiological signaling, its overproduction by enzymes like inducible NO synthase (iNOS) in activated macrophages is a hallmark of inflammatory processes and can lead to cellular damage. japsonline.com Therefore, the potential for a compound to be metabolized into NO is a critical aspect of its biological profile, with implications for both therapeutic action and potential toxicity.
Design and Synthesis of Advanced Derivatives Based on the 1 1 Hydroxybutan 2 Yl 3 Phenylurea Scaffold
Rational Design Strategies for Enhanced Biological Performance
Rational drug design aims to create new molecules with specific biological functions based on a thorough understanding of the target's three-dimensional structure and the principles of molecular recognition. For derivatives of 1-(1-hydroxybutan-2-yl)-3-phenylurea, this approach can be systematically applied to improve their performance.
Scaffold modification involves altering the core structure of the lead compound to improve its interaction with the biological target. For the this compound scaffold, several modifications can be envisioned:
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can modulate the compound's electronic and steric properties, potentially leading to stronger binding interactions. For instance, the addition of electron-withdrawing groups might enhance hydrogen bonding capabilities, while bulky groups could provide better van der Waals contacts.
Butanyl Chain Alterations: Modifications to the 1-hydroxybutan-2-yl moiety, such as changing the chain length, introducing branching, or altering the position of the hydroxyl group, can influence the compound's conformational flexibility and interaction with specific pockets of the target protein.
Urea (B33335) Linker Modification: The urea functional group is a key hydrogen bond donor and acceptor. Its replacement with bioisosteres like thiourea (B124793) or guanidine (B92328) can alter the hydrogen bonding pattern and metabolic stability of the molecule.
A systematic approach to scaffold modification often involves creating a small library of analogs with single-point changes to probe the structure-activity relationship (SAR). This data is then used to design second-generation compounds with multiple beneficial modifications.
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. rsc.org It begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. rsc.org Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov
In the context of this compound, the phenylurea and the hydroxybutan moieties can be considered as two distinct fragments. FBDD could be employed by:
Screening Fragment Libraries: A library of fragments similar to either the phenylurea or the hydroxybutan part of the molecule could be screened against the biological target.
Fragment Growing: Once a binding fragment is identified, it can be elaborated by adding functional groups to improve its affinity. For example, if a substituted phenylurea fragment shows promising binding, the hydroxybutan chain could be systematically built upon it.
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected with a suitable linker to create a single, high-affinity molecule.
FBDD offers the advantage of exploring a broader chemical space with a smaller number of compounds compared to traditional high-throughput screening. rsc.org
Combinatorial Chemistry and Library Synthesis for High-Throughput Screening
Combinatorial chemistry is a set of techniques that allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.org This approach is particularly well-suited for the optimization of lead compounds like this compound, as it enables the systematic exploration of a wide range of structural modifications.
The synthesis of a library of derivatives based on this scaffold can be achieved through a parallel synthesis approach, where different building blocks are combined in a systematic manner. For example, a variety of substituted anilines can be reacted with a set of isocyanates derived from different amino alcohols to generate a diverse library of urea derivatives.
High-throughput screening (HTS) is then used to rapidly evaluate the biological activity of each compound in the library. yu.edu This combination of combinatorial synthesis and HTS allows for the efficient identification of derivatives with improved potency and selectivity.
Solid-Phase Synthesis Techniques for Urea Derivatives
Solid-phase synthesis (SPS) is a powerful technique for the preparation of combinatorial libraries of urea derivatives. acs.orgacs.org In this method, one of the starting materials is attached to a solid support (e.g., a resin bead), and the subsequent reactions are carried out in a stepwise manner. acs.org The key advantage of SPS is that excess reagents and byproducts can be easily removed by simple filtration, which greatly simplifies the purification process. uomustansiriyah.edu.iq
A general strategy for the solid-phase synthesis of this compound derivatives could involve the following steps:
Attachment to Resin: An appropriate amino alcohol, protected if necessary, is attached to a solid support.
Urea Formation: The resin-bound amine is then reacted with a substituted phenyl isocyanate to form the urea linkage.
Cleavage: The final product is cleaved from the solid support, typically under acidic conditions.
This approach allows for the rapid and efficient synthesis of a large number of urea derivatives in a parallel format, making it an ideal tool for lead optimization. nih.gov
Bioisosteric Transformations and Conformational Restrictions
Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties. nih.gov This can lead to improvements in potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements can be considered:
Urea Bioisosteres: The urea moiety can be replaced with other groups that can act as hydrogen bond donors and acceptors, such as thiourea, squaramide, or cyanoguanidine. nih.govbohrium.com
Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or pyrazole, to explore different binding interactions.
Conformational restriction is another important strategy for improving the biological activity of a lead compound. By reducing the number of accessible conformations, it is possible to pre-organize the molecule in a bioactive conformation, which can lead to a more favorable binding entropy. This can be achieved by introducing cyclic structures or bulky groups that restrict the rotation around single bonds. For example, incorporating the butanyl chain into a cyclic system could lock the molecule into a more rigid and potentially more active conformation.
Evaluation of Derivative Stability and Reactivity in Research Environments
The stability and reactivity of newly synthesized derivatives are crucial factors that need to be assessed in a research environment. This evaluation helps to ensure that the compounds are suitable for biological testing and provides insights into their potential metabolic fate.
Key aspects of stability and reactivity to be evaluated include:
Chemical Stability: The stability of the derivatives under various conditions, such as different pH values and temperatures, should be determined. This can be done using techniques like HPLC to monitor the degradation of the compound over time.
Metabolic Stability: The susceptibility of the derivatives to metabolism by liver microsomes or other enzyme systems should be assessed. This provides an early indication of the compound's potential in vivo half-life.
Reactivity: The potential for the derivatives to react with other molecules, such as nucleophiles or electrophiles, should be investigated. This can help to identify any potential liabilities that could lead to toxicity or off-target effects.
Understanding the stability and reactivity of the derivatives is essential for interpreting the results of biological assays and for guiding the further optimization of the lead compound.
Innovative Applications and Research Potential of 1 1 Hydroxybutan 2 Yl 3 Phenylurea and Its Derivatives
Development as Chemical Probes for Biological Systems
The development of chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. Phenylurea derivatives, with their inherent ability to interact with various biological macromolecules, are promising candidates for the design of such probes. Although direct studies on 1-(1-Hydroxybutan-2-yl)-3-phenylurea as a chemical probe are not yet prevalent in the literature, the structural features of this compound suggest a strong potential for this application. The hydrogen-bonding capabilities of the urea (B33335) and hydroxyl moieties, combined with the hydrophobic phenyl group, provide a scaffold that can be systematically modified to achieve high affinity and selectivity for specific protein targets.
The synthesis of biotinylated or fluorescently tagged derivatives of this compound could enable researchers to perform pull-down assays and imaging studies to identify its cellular binding partners and elucidate its mechanism of action. Such probes would be invaluable tools for chemical biology and drug discovery.
Roles in Organocatalysis and Asymmetric Synthesis
The field of organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. Chiral thiourea (B124793) and urea derivatives have gained prominence as highly effective hydrogen-bond donors, capable of activating electrophiles and controlling the stereochemical outcome of a wide range of chemical reactions. mdpi.comnih.govwikipedia.orgresearchgate.net The presence of a chiral center in this compound makes it an intriguing candidate for development as a chiral organocatalyst.
The urea moiety can form bidentate hydrogen bonds with substrates containing carbonyl groups or other hydrogen-bond acceptors, thereby lowering the energy of the transition state and accelerating the reaction. By utilizing the inherent chirality of the 1-hydroxybutan-2-yl group, it is conceivable that derivatives of this compound could be employed in a variety of asymmetric transformations, including Michael additions, Aldol reactions, and Diels-Alder reactions, to produce enantiomerically enriched products. umons.ac.beprinceton.edu
Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral (Thio)urea Derivatives
| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Michael Addition | Chiral Thiourea | Nitrostyrene, Malonate | Up to 99% |
| Aldol Reaction | Chiral Urea | Aldehyde, Ketone | Up to 98% |
| Strecker Reaction | Chiral Thiourea | Imine, Cyanide Source | Up to 99% |
This table presents data for chiral (thio)urea derivatives in general and suggests the potential for catalysts derived from this compound.
Utility as Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules
The structural motif of this compound can serve as a versatile building block in the synthesis of more complex and biologically active molecules. The hydroxyl and urea functionalities offer multiple points for chemical modification, allowing for the construction of diverse molecular architectures. While specific examples of its use in the total synthesis of natural products are yet to be reported, the principles of synthetic chemistry suggest its potential utility.
For instance, the hydroxyl group could be used as a handle for further functionalization or as a directing group in stereoselective reactions. The urea moiety can participate in cyclization reactions to form heterocyclic structures, which are common in many natural products and pharmaceuticals. The straightforward synthesis of unsymmetrical phenylureas further enhances their appeal as synthetic intermediates. researchgate.net
Exploration in Agrochemical Sciences: Mechanism of Action Studies for Insecticides and Herbicides
The phenylurea class of compounds has a well-established history in the agrochemical industry. Many phenylurea derivatives are potent herbicides, with their primary mechanism of action being the inhibition of photosynthesis at photosystem II. While the herbicidal potential of this compound has not been specifically detailed, its structural similarity to known phenylurea herbicides suggests that it or its derivatives could exhibit similar activity.
In the realm of insecticides, benzoylphenyl ureas are known to act as insect growth regulators by inhibiting chitin (B13524) synthesis, a process vital for the formation of the insect exoskeleton. nih.gov Although this compound is not a benzoylphenyl urea, the broader class of phenylurea derivatives has shown insecticidal activity against a range of pests. nih.govnih.govdntb.gov.uamdpi.com Further investigation into the structure-activity relationships of derivatives of this compound could lead to the development of novel and selective agrochemicals.
Table 2: Insecticidal Activity of Selected Phenylurea Derivatives
| Compound Derivative | Target Pest | Activity Level | Reference |
|---|---|---|---|
| Novel Phenylurea Series | Spodoptera exigua | High | nih.gov |
| Benzoylphenylurea (NK-17) | Plutella xylostella | High |
Investigational Agents in Disease Mechanism Research (e.g., Antihyperglycemic, CNS Modulation, Antimicrobial)
The diverse biological activities of phenylurea derivatives have made them attractive scaffolds for the development of therapeutic agents. Research has shown that compounds containing the phenylurea moiety exhibit potential in treating a range of conditions, including diabetes, central nervous system disorders, and microbial infections. iglobaljournal.combenthamdirect.comresearchgate.netnih.govnih.govnih.govmdpi.comaensiweb.com
In the context of diabetes, certain sulfonylurea and phenylurea derivatives have been shown to possess antihyperglycemic properties. iglobaljournal.comdergipark.org.tr These compounds can act by various mechanisms, including the stimulation of insulin (B600854) release. The structure-activity relationship studies of these compounds could guide the design of novel antidiabetic agents based on the this compound scaffold. researchgate.netnih.gov
Regarding CNS modulation, some phenylurea derivatives have been synthesized and evaluated for their potential to cross the blood-brain barrier and exert effects on the central nervous system. benthamdirect.comresearchgate.net Studies have indicated that certain derivatives possess skeletal muscle relaxant activity.
The antimicrobial potential of phenylurea derivatives is also an active area of research. nih.govnih.govnih.govmdpi.comijcrt.orgresearchgate.netmdpi.com Various studies have demonstrated the antibacterial and antifungal activity of novel phenylurea compounds and their metal complexes. nih.govnih.gov The development of new antimicrobial agents is a critical global health priority, and this compound and its derivatives could contribute to this effort.
Table 3: Investigational Therapeutic Activities of Phenylurea Derivatives
| Therapeutic Area | Example Derivative Class | Observed Effect |
|---|---|---|
| Antihyperglycemic | N-phenyl-N'-(substituted)-phenoxy acetyl ureas | Significant reduction in blood glucose levels in diabetic rat models. iglobaljournal.com |
| CNS Modulation | 1-(2-chloroacetyl)-3-phenylurea derivatives | Moderate skeletal muscle relaxant activity. benthamdirect.comresearchgate.net |
| Antimicrobial | N-(2-substituted) phenyl ureas and their metal complexes | Antibacterial and antifungal activity against various pathogens. nih.gov |
| Anticancer | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Potent antiproliferative activity against various cancer cell lines. nih.govnih.gov |
A key aspect of modern drug discovery is the identification and validation of novel molecular targets. Phenylurea derivatives have been instrumental in this process by serving as inhibitors of specific enzymes and receptors, thereby helping to elucidate their roles in disease. For example, certain phenylurea derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target in cancer. nih.gov Others have been developed as inhibitors of Penicillin Binding Protein 4 (PBP4), a target for overcoming antibiotic resistance in Staphylococcus aureus. nih.gov
The development of a library of derivatives based on this compound for high-throughput screening against a panel of disease-relevant targets could lead to the discovery of novel inhibitors. This, in turn, would not only provide new therapeutic leads but also validate the importance of these targets in various pathologies. The ability to design dual-target ligands, as has been shown with some phenyl-urea derivatives activating both glucokinase and PPARγ, further highlights the versatility of this chemical scaffold in exploring complex disease mechanisms. researchgate.net
Advanced Analytical Methodologies for Research on 1 1 Hydroxybutan 2 Yl 3 Phenylurea
The comprehensive analysis of 1-(1-Hydroxybutan-2-yl)-3-phenylurea, a compound of interest in various research fields, necessitates the use of advanced analytical techniques. These methodologies are crucial for determining purity, quantifying concentration, identifying metabolites, and monitoring its formation. The selection of an appropriate technique depends on the analytical objective, the complexity of the sample matrix, and the required sensitivity and selectivity.
Future Perspectives and Emerging Research Directions for 1 1 Hydroxybutan 2 Yl 3 Phenylurea
Application of Artificial Intelligence and Machine Learning in Urea (B33335) Compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, moving it from traditional trial-and-error methods to intelligent, high-throughput digital approaches. visive.ainih.gov These computational tools offer the ability to analyze vast datasets, predict molecular properties, and accelerate the discovery and optimization of novel compounds. arxiv.org For 1-(1-Hydroxybutan-2-yl)-3-phenylurea and other urea derivatives, AI and ML can be applied to predict process outcomes, identify bottlenecks, and enhance production efficiency. visive.ai
Machine learning algorithms can be trained on existing data from various urea compounds to predict the biological activity, toxicity, and physicochemical properties of new derivatives. researchgate.net This predictive power can significantly reduce the time and resources required for laboratory experiments. arxiv.org For instance, ML models could forecast the potential efficacy of this compound derivatives as enzyme inhibitors or other therapeutic agents. nih.gov Furthermore, AI can optimize reaction conditions for its synthesis, leading to higher yields and purity. visive.airesearchgate.net The convergence of AI with automated robotic systems paves the way for "self-driving labs" that can iteratively design, synthesize, and test new urea compounds with minimal human intervention, accelerating the pace of discovery in this chemical class. nih.gov
Table 1: Potential Applications of Machine Learning Models in Urea Compound Research
| Machine Learning Model | Potential Application for this compound | Desired Outcome |
|---|---|---|
| Random Forest | Predicting biological activity based on structural features. | Identification of more potent derivatives. |
| Gradient Boosting | Optimizing synthesis reaction parameters (temperature, pressure, catalyst). | Increased yield and reduced byproducts. |
| Neural Networks | Deconvoluting complex structure-activity relationships (SAR). nih.gov | Designing novel compounds with specific therapeutic profiles. |
| Support Vector Machines | Classifying compounds based on predicted toxicity profiles. | Early elimination of potentially harmful candidates. |
Exploration of Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for creating complex, functional materials. Urea moieties are particularly adept at forming strong, directional hydrogen bonds, making them excellent building blocks for supramolecular assembly. The exploration of these principles for this compound could lead to the development of novel hydrogels, polymers, and other advanced materials. researchgate.netnih.gov
The structure of this compound, with its urea group, hydroxyl group, and phenyl ring, provides multiple points for non-covalent interactions. These include hydrogen bonding from the urea and hydroxyl groups and potential π-π stacking from the phenyl rings. researchgate.net By systematically modifying the molecular structure, researchers can tune these interactions to control the self-assembly process, leading to materials with specific properties. For example, amphiphilic tris-urea compounds have been shown to form pH-responsive supramolecular hydrogels. nih.gov Similar strategies could be applied to this compound to create "smart" materials that respond to environmental stimuli, with potential applications in drug delivery and tissue engineering.
Table 2: Key Non-Covalent Interactions in Urea-Based Supramolecular Assemblies
| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding | Urea (-NH-CO-NH-), Hydroxyl (-OH) | Provides directionality and strength to the assembly, crucial for forming networks like gels. researchgate.netnih.gov |
| π-π Stacking | Phenyl Ring | Complements hydrogen bonding, adding stability to the supramolecular structure. researchgate.net |
| Hydrophobic Interactions | Butyl Chain, Phenyl Ring | Drive the aggregation of nonpolar parts of the molecule in aqueous environments. |
Development of Advanced Bioimaging Probes and Tracers
Molecular imaging plays a critical role in modern medical diagnosis, and there is a continuous need for novel imaging agents with improved sensitivity and specificity. nih.gov Positron Emission Tomography (PET) is a powerful imaging modality that relies on radiolabeled tracers to visualize biological processes in vivo. nih.gov Urea-based structures are a key component in many successful imaging agents, particularly those targeting the Prostate-Specific Membrane Antigen (PSMA). researchgate.netfrontiersin.org
The future development of this compound could involve its modification into a PET tracer. This would typically involve incorporating a positron-emitting radionuclide, such as Fluorine-18, into its structure. nih.gov The resulting tracer's ability to accumulate in specific tissues, such as tumors, would allow for non-invasive imaging and diagnosis. nih.gov The design of such probes requires a careful balance between maintaining affinity for a biological target and incorporating the radioisotope without disrupting its function. The glutamate-urea-lysine scaffold is a well-established pharmacophore for PSMA-targeted probes, and insights from this research could guide the modification of this compound for imaging applications. researchgate.net The long half-life of certain isotopes like Fluorine-18 (approx. 110 minutes) is advantageous, allowing for broader distribution and use in medical centers. tctmd.com
Table 3: Common Positron-Emitting Radionuclides for PET Tracer Development
| Radionuclide | Half-Life (minutes) | Common Precursor for Labeling | Potential Advantage |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 | [¹¹C]CO₂ or [¹¹C]CH₃I | Allows for labeling at various positions in a molecule. researchgate.net |
| Nitrogen-13 (¹³N) | 9.97 | [¹³N]Ammonia | Used for myocardial perfusion imaging. tctmd.com |
| Oxygen-15 (¹⁵O) | 2.04 | [¹⁵O]O₂ or [¹⁵O]H₂O | Used for blood flow and oxygen metabolism studies. |
| Fluorine-18 (¹⁸F) | 109.8 | [¹⁸F]Fluoride | Longer half-life facilitates transport and longer imaging times. nih.govtctmd.com |
Systems Biology Approaches to Understand Pleiotropic Effects
Small-molecule compounds often interact with multiple targets within a biological system, leading to wide-ranging effects known as pleiotropy. nih.gov Understanding these complex interactions is a significant challenge. Systems biology provides a holistic approach, integrating experimental data with computational modeling to elucidate how a compound like this compound might influence cellular networks. Small molecule enzyme inhibitors, a class to which many urea derivatives belong, can induce conformational changes in enzymes, leading to downstream effects beyond simple inhibition of the active site. elifesciences.orgrsc.org
Instead of focusing on a single target, systems biology investigates the global response of a cell or organism to a compound. This can involve techniques like transcriptomics, proteomics, and metabolomics to measure changes in thousands of genes, proteins, and metabolites simultaneously. By analyzing these large datasets, researchers can construct network models that reveal the broader impact of this compound. This approach is crucial for identifying both on-target and off-target effects, which can help in predicting potential therapeutic benefits or side effects. For instance, while PCSK9 inhibitors are known for lowering cholesterol, systems approaches can investigate other potential effects on inflammation or thrombosis. nih.govmdpi.com Applying this methodology could uncover novel therapeutic applications for this compound that are not immediately obvious from its primary mechanism of action.
Table 4: Key Methodologies in Systems Biology for Drug Research
| Methodology | Level of Analysis | Information Gained |
|---|---|---|
| Transcriptomics (e.g., RNA-Seq) | Gene Expression (RNA) | Identifies which genes are up- or down-regulated by the compound. |
| Proteomics (e.g., Mass Spectrometry) | Protein Abundance | Measures changes in the levels of thousands of proteins. |
| Metabolomics (e.g., NMR, Mass Spectrometry) | Metabolite Levels | Reveals alterations in metabolic pathways, such as the urea cycle or citric acid cycle. microbenotes.comwikipedia.org |
| Computational Modeling | Network Integration | Integrates multi-omics data to build predictive models of the compound's effects on cellular networks. |
Sustainability and Green Chemistry in Urea Derivative Synthesis and Application
As environmental concerns grow, the principles of green chemistry are becoming increasingly integral to chemical synthesis and manufacturing. ureaknowhow.com The future of this compound research and production will likely be shaped by the need for more sustainable and eco-friendly processes. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. rsc.org
Traditional synthesis routes for urea derivatives often involve toxic reagents like phosgene (B1210022) or isocyanates. nih.gov Green chemistry offers safer and more sustainable alternatives. One promising approach is the direct synthesis of ureas from amines and carbon dioxide (CO₂), a renewable and abundant feedstock. rsc.orgcas.cn This method not only avoids hazardous chemicals but also contributes to carbon capture and utilization. cas.cn Other green strategies include performing reactions in the absence of solvents or using recyclable catalysts to minimize environmental impact. rsc.orgresearchgate.net Applying these principles to the synthesis of this compound would reduce its environmental footprint and align its production with modern sustainability goals. The development of "green urea" production, fueled by green ammonia (B1221849) and captured CO₂, represents a significant step towards a low-carbon economy in the chemical industry. ureaknowhow.comrsc.org
Table 5: Comparison of Synthetic Approaches for Urea Derivatives
| Approach | Key Reagents | Environmental Considerations |
|---|---|---|
| Traditional Method | Phosgene, Isocyanates, Amines nih.gov | Highly toxic reagents, generation of hazardous byproducts. nih.gov |
| Greener Alternative 1 | Amines, CO₂, Catalysts rsc.orgcas.cn | Utilizes a renewable feedstock (CO₂), can be performed under milder conditions. rsc.orgcas.cn |
| Greener Alternative 2 | Urea/Thiourea (B124793), Amines, Heterogeneous Catalyst researchgate.net | Solvent-free conditions, catalyst recyclability, simple work-up. researchgate.net |
| Greener Alternative 3 | Amines, CO₂, No Catalyst/Solvent rsc.org | Maximizes atom economy, avoids organic solvents and catalyst waste. rsc.org |
Q & A
Q. What synthetic routes are recommended for preparing 1-(1-Hydroxybutan-2-yl)-3-phenylurea, and how can purity be optimized?
Methodological Answer:
- Stepwise Synthesis: Start with phenyl isocyanate and 2-aminobutanol derivatives, as analogous protocols for substituted phenylureas involve coupling amines with isocyanates under anhydrous conditions (e.g., glyme as solvent) .
- Purification: Recrystallize from ethanol or glyme to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with HPLC (C18 column, UV detection at 254 nm) .
- Yield Optimization: Control reaction exothermicity by slow addition of reagents and maintain temperatures below 25°C to prevent side reactions .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Spectroscopic Confirmation:
- Stability Testing: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC-MS for decomposition products (e.g., hydrolysis to phenylamine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for phenylurea derivatives?
Methodological Answer:
- Comparative Toxicology: Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) alongside computational toxicology (QSAR models) to reconcile discrepancies between studies .
- Metabolite Profiling: Use LC-HRMS to identify metabolites in hepatic microsomal incubations. Compare metabolic pathways (e.g., hydroxylation vs. glucuronidation) across species (rat vs. human) .
- Environmental Impact: Assess ecotoxicity using Daphnia magna or algal growth inhibition tests, as some phenylureas show aquatic toxicity (EC₅₀ < 1 mg/L) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in receptor antagonism?
Methodological Answer:
- Derivatization: Synthesize analogs with modified hydroxybutyl chains (e.g., branched vs. linear) or substituted phenyl groups. For β-adrenergic receptor studies, prioritize analogs with bulky substituents to probe steric effects .
- Binding Assays: Use radioligand displacement (³H-CGP 12177 for β1-adrenoceptors) and functional assays (cAMP modulation) to quantify affinity and efficacy .
- Computational Docking: Perform molecular dynamics simulations with GPCR crystal structures (e.g., PDB ID: 7BVQ) to predict binding modes of hydroxybutyl and urea moieties .
Q. How can researchers validate the compound’s potential as an anticancer agent while addressing off-target effects?
Methodological Answer:
- Targeted Screening: Test against cancer cell lines (e.g., MCF-7, A549) with parallel normal cell controls (e.g., HEK293). Use siRNA knockdown to confirm target specificity (e.g., apoptosis-related genes) .
- Mechanistic Profiling: Perform transcriptomics (RNA-seq) and phosphoproteomics to identify signaling pathways (e.g., PI3K/AKT) perturbed by the compound .
- In Vivo Models: Evaluate pharmacokinetics (plasma half-life, bioavailability) in rodent xenografts. Monitor off-target effects via histopathology and serum biomarkers (ALT, creatinine) .
Safety and Handling
Q. What precautions are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear NIOSH-approved respirators (N95) and nitrile gloves. Use chemical-resistant lab coats and safety goggles to prevent skin/eye contact .
- Ventilation: Conduct reactions in fume hoods with mechanical exhaust (≥100 ft/min face velocity). Install emergency showers/eyewash stations .
- Waste Disposal: Collect contaminated solvents in halogenated waste containers. Neutralize acidic/basic byproducts before disposal .
Q. How should researchers address gaps in toxicological data for this compound?
Methodological Answer:
- Precautionary Principle: Assume potential carcinogenicity (Category 2) and aquatic toxicity until validated data are available. Follow GHS/CLP guidelines for labeling (H351, H411) .
- Collaborative Studies: Partner with regulatory toxicology labs to conduct OECD-compliant tests (e.g., OECD 453 for carcinogenicity) .
Data and Contradiction Management
Q. How can conflicting solubility data (e.g., in methanol vs. water) be resolved?
Methodological Answer:
- Standardized Protocols: Use USP <1236> guidelines for solubility testing. Report solvent purity, temperature (±0.1°C), and agitation methods .
- Co-solvency Studies: Evaluate solubility enhancers (e.g., PEG 400) for aqueous formulations. Compare with HPLC-derived logP values to predict partitioning behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
